![molecular formula C15H11BrN2O3S2 B2754334 3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 313469-72-6](/img/structure/B2754334.png)
3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways . The yield of the title compound was 65% .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR and 13C NMR . The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Aplicaciones Científicas De Investigación
Synthesis and Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share a structural similarity with the queried compound, has demonstrated their potential as selective class III antiarrhythmic agents. These compounds, including sematilide, exhibit potency in vitro and in vivo, suggesting a role in treating reentrant arrhythmias. The research highlights the utility of the 1H-imidazol-1-yl moiety, suggesting that similar structures may have significant electrophysiological applications (Morgan et al., 1990).
Novel Synthetic Reagents and Methodologies
The development of new N-bromo sulfonamide reagents, such as DCDBTSD, has been reported for catalyzing synthetic reactions. These reagents facilitate the synthesis of complex molecules through mechanisms like the tandem cyclocondensation-Knoevenagel–Michael reaction. This indicates the broader utility of bromo and sulfonamide functionalities in facilitating synthetic transformations, potentially including the synthesis of compounds like 3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (Khazaei et al., 2014).
Antimicrobial Applications
Compounds structurally related to the queried molecule, particularly those incorporating sulfonamide and thiazole groups, have demonstrated antimicrobial and antifungal activities. These findings suggest that derivatives of benzothiazole and sulfonamides may serve as promising leads for developing new antimicrobial agents. The ability to target various microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, highlights the therapeutic potential of these chemical frameworks (Belavagi et al., 2015).
Potential in Cancer Therapy
Investigations into sulfonamide derivatives for applications in cancer therapy have been conducted, with some compounds showing promise as anticancer agents. This research area explores the synthesis and evaluation of novel compounds that could be effective against various cancer cell lines, indicating the potential of sulfonamide and benzothiazole derivatives in oncological research (Tiwari et al., 2017).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can exhibit antibacterial activity . In one study, N-(thiazol-2-yl)benzenesulfonamides, which share structural similarities with the compound , displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria when used in conjunction with a cell-penetrating peptide .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
3-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRZIESEIYZYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


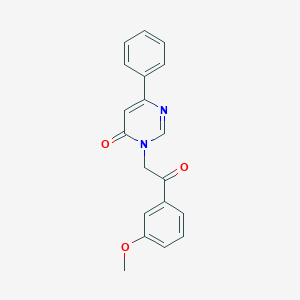
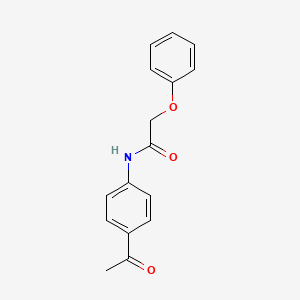

![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)

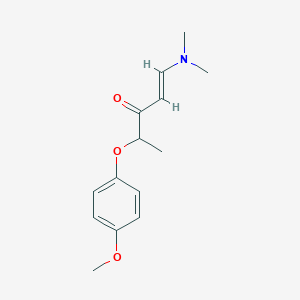

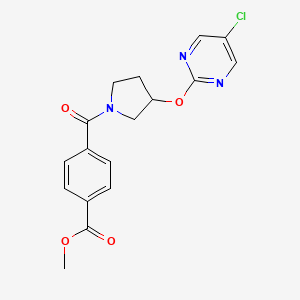
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)
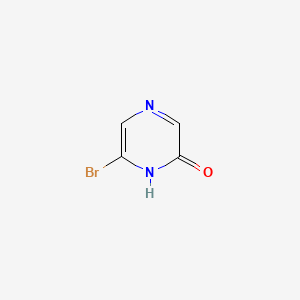

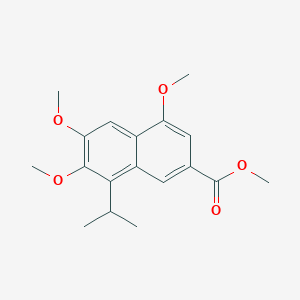
![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)